

Application Notes and Protocols: Fmoc-D-Leu-OH in Drug Discovery

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Compound of Interest

Compound Name: *Fmoc-D-Leu-OH*

Cat. No.: *B557659*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Leu-OH, the N- α -9-fluorenylmethoxycarbonyl protected form of D-leucine, is a critical building block in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-leucine, into peptide sequences is a key strategy to enhance proteolytic stability, modulate biological activity, and improve the pharmacokinetic profiles of peptide-based therapeutics. This document provides detailed application notes on the use of **Fmoc-D-Leu-OH** in the synthesis of bioactive peptides and furnishes comprehensive protocols for their synthesis and evaluation.

Applications of Fmoc-D-Leu-OH in Drug Discovery

The unique properties of D-leucine, when incorporated into peptide scaffolds, offer significant advantages in the development of novel therapeutics. **Fmoc-D-Leu-OH** serves as the essential precursor for introducing this non-natural amino acid into peptide chains using the versatile and efficient Fmoc-SPPS chemistry.

Enhancing Proteolytic Stability and Bioavailability

Peptides composed entirely of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential. The introduction of D-leucine residues can render peptides resistant to enzymatic cleavage, thereby extending their plasma half-life

and improving overall bioavailability. For instance, linear peptides containing D-leucine isolated from the leech *Whitmania pigra* Whitman have demonstrated resistance to protease degradation in ex vivo serum stability tests.[1]

Development of Potent Antimicrobial and Anticancer Peptides

Fmoc-D-Leu-OH is instrumental in the synthesis of potent antimicrobial and anticancer peptides. The strategic placement of D-leucine can enhance the therapeutic index of these peptides by increasing their efficacy while reducing toxicity to host cells.

A notable example is the synthetic peptide B1OS-D-L, a brevinin-1OS analog where a D-leucine residue is added at the second position. This modification resulted in a significant enhancement of its dual antibacterial and anticancer activities compared to the parent peptide. [2] The peptide exhibits potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), and various cancer cell lines.[2]

Neuroprotective Agents and Neurological Disease Therapeutics

D-leucine and peptides containing this amino acid have shown promise in the field of neuroscience. Studies have demonstrated the neuroprotective activities of D-leucine-containing linear peptides against oxygen-glucose deprivation/reperfusion injury in Neuro-2a cells.[1] Furthermore, L-leucine has been shown to promote axonal outgrowth and regeneration through the activation of the mTOR pathway, suggesting a potential mechanism for D-leucine containing peptides in neuronal recovery.[3]

Quantitative Data Summary

The following tables summarize the quantitative biological data for the D-leucine-containing peptide B1OS-D-L, synthesized using **Fmoc-D-Leu-OH**.

Table 1: Antibacterial Activity of B1OS-D-L

Bacterial Strain	MIC (μM)
Staphylococcus aureus (ATCC 25923)	2
Methicillin-resistant S. aureus (MRSA, ATCC 43300)	4
Enterococcus faecalis (ATCC 29212)	8
Escherichia coli (ATCC 25922)	32
Pseudomonas aeruginosa (ATCC 27853)	64

Data sourced from a study on a novel peptide from *Odorrana schmackeri*.[\[2\]](#)

Table 2: Anticancer and Hemolytic Activity of B1OS-D-L

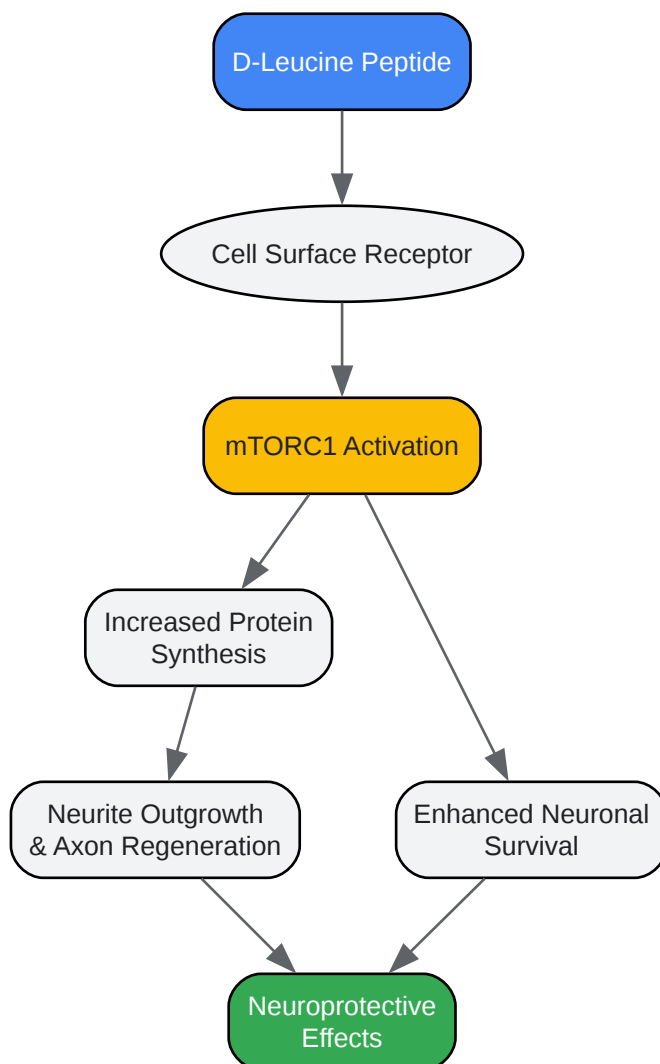
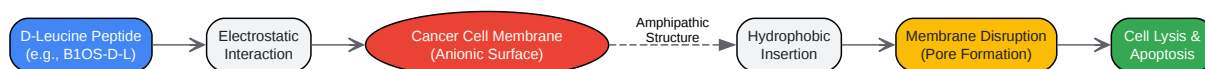
Cell Line	IC50 (μM)
Human lung cancer (H838)	2.553
Human breast cancer (MCF-7)	3.721
Human liver cancer (HepG2)	3.125
Hemolytic Activity	HC50 (μM)
Horse red blood cells	74.5

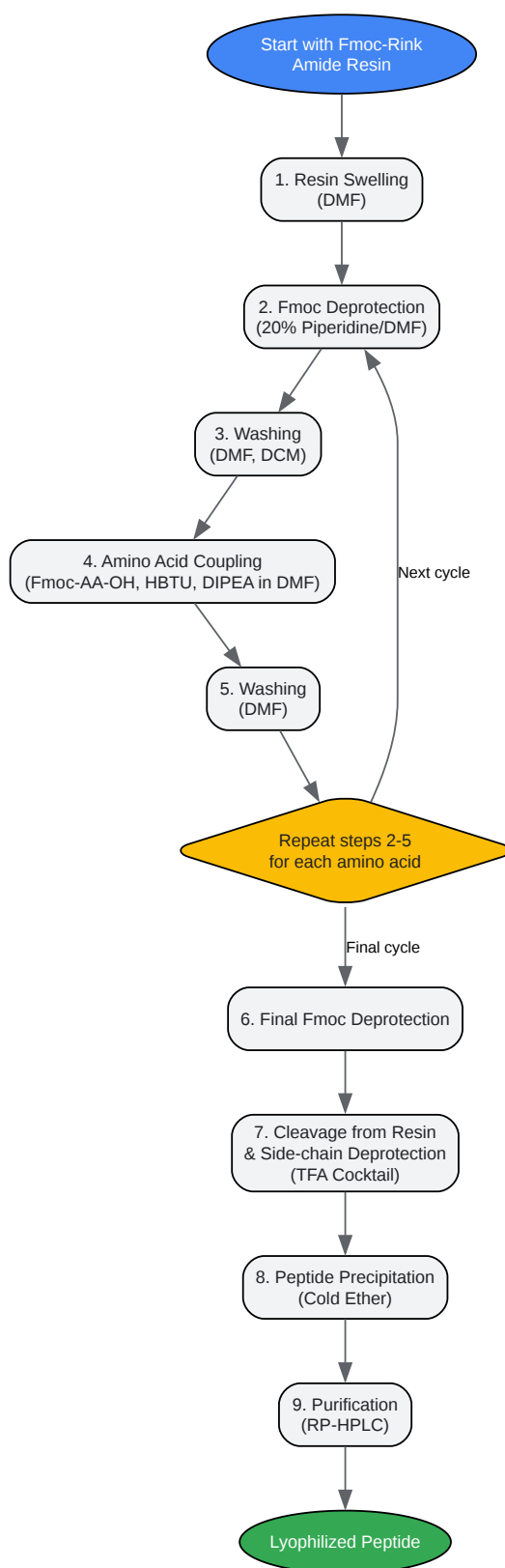
Data sourced from a study on a novel peptide from *Odorrana schmackeri*.

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism of D-Leucine Containing Peptides

The anticancer activity of many cationic peptides, including those containing D-leucine like B1OS-D-L, is often attributed to their ability to selectively disrupt the cell membranes of cancer cells. This selectivity is thought to arise from differences in the lipid composition and membrane potential of cancer cells compared to normal eukaryotic cells.





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